molecular formula C19H22FNO2S2 B2929615 4-((2,4-Dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane CAS No. 1706302-91-1

4-((2,4-Dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane

Cat. No.: B2929615
CAS No.: 1706302-91-1
M. Wt: 379.51
InChI Key: BOUSGIPSTRUUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,4-Dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane (CAS 1706302-91-1) is a chemical compound with the molecular formula C 19 H 22 FNO 2 S 2 and a molecular weight of 379.5 g/mol . It features a 1,4-thiazepane core, a seven-membered ring containing nitrogen and sulfur atoms, which is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous pharmacologically active compounds . This specific derivative is substituted with a 2,4-dimethylphenylsulfonyl group and a 2-fluorophenyl moiety, making it a valuable intermediate or target molecule for researchers in drug discovery. The 1,4-thiazepane ring system is of significant interest in pharmaceutical research because it is a key structural element in compounds exhibiting a range of biological activities, including antiarrhythmic, antispasmodic, and central nervous system (CNS) activities . As part of a broader class of substituted benzamides and related structures, compounds based on this and similar frameworks are investigated for their potential in various therapeutic areas, such as oncology . Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a reference standard in biological screening assays. This product is offered for research purposes and is For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. The compound is available for purchase from supplier catalogs, with various quantities on offer . Researchers are encouraged to handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)sulfonyl-7-(2-fluorophenyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2S2/c1-14-7-8-19(15(2)13-14)25(22,23)21-10-9-18(24-12-11-21)16-5-3-4-6-17(16)20/h3-8,13,18H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUSGIPSTRUUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
4-((2,4-Dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane (Target) 2,4-Dimethylphenylsulfonyl; 2-fluorophenyl C₁₉H₂₁FNO₂S₂ ~393.5 (calc.) Sulfonyl group enhances polarity; methyl groups increase steric hindrance
4-(2H-1,3-Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane Benzodioxole carbonyl; 2,5-difluorophenyl C₂₀H₁₆F₂N₂O₃S Not reported Carbonyl group may improve solubility; difluorophenyl adds electron-withdrawing effects
(E)-7-(2-Chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane Styrylsulfonyl; 2-chlorophenyl C₁₉H₂₀ClNO₂S₂ 394.0 Conjugated styrylsulfonyl group; chlorine enhances lipophilicity
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone 2-Methylthiazole carbonyl; 2-fluorophenyl C₁₇H₁₈FN₂OS₂ Not reported Thiazole moiety introduces potential for π-π interactions; methyl group adds bulk
7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride Sulfone (1,1-dioxide); hydrochloride salt C₁₁H₁₅ClFNO₂S 279.76 Sulfone increases oxidation state; hydrochloride improves crystallinity
Key Observations:
  • Sulfonyl vs. Carbonyl Groups: The target compound’s sulfonyl group (C-SO₂-) differs from carbonyl-containing analogs (e.g., benzodioxole carbonyl or thiazole carbonyl ).
  • Aromatic Substituents : The 2-fluorophenyl group in the target contrasts with 2,5-difluorophenyl and 2-chlorophenyl . Fluorine’s electronegativity and small size favor bioavailability, while chlorine’s larger size may improve receptor binding affinity .
  • Sulfone Derivatives : The sulfone in (1,1-dioxide) exhibits higher oxidation than the sulfonyl group in the target, likely increasing polarity and aqueous solubility but reducing membrane permeability .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The 2,4-dimethylphenylsulfonyl group in the target may increase lipophilicity compared to benzodioxole or thiazole derivatives, impacting blood-brain barrier penetration .
  • Bioactivity : Styrylsulfonyl analogs with conjugated systems might exhibit enhanced π-stacking in enzyme binding pockets, whereas the target’s methyl groups could favor steric selectivity.
  • Salt Forms : The hydrochloride salt in demonstrates how salt formation improves stability and handling, a strategy applicable to the target compound .

Q & A

Q. What are the optimized synthetic routes for 4-((2,4-Dimethylphenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazepane core via cyclization of precursors such as α-haloketones and thiols under basic conditions . Subsequent sulfonylation at the 4-position uses 2,4-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane with a tertiary amine base (e.g., triethylamine) to facilitate the reaction. Critical parameters include temperature control (0–5°C during sulfonylation) and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields ~65–75% purity, requiring further crystallization for analytical-grade material .

Q. How is structural characterization performed for this compound?

Methodological Answer: Full characterization requires:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. For example, the sulfonyl group’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 434.12) .
  • X-ray Crystallography : Optional for resolving conformational ambiguities in the thiazepane ring .

Q. What preliminary biological screening approaches are recommended?

Methodological Answer: Initial screening focuses on receptor-binding assays (e.g., GABAA_A or NMDA receptors due to structural similarity to benzothiazepines) using radioligand displacement studies . Dose-response curves (1 nM–100 µM) identify IC50_{50} values. Parallel cytotoxicity assays (MTT or LDH) in HEK-293 or neuronal cell lines assess therapeutic windows .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonylation and fluorophenyl incorporation be validated?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated sulfonyl chloride to study rate-determining steps in sulfonylation .
  • DFT Calculations : Compare computed transition states (e.g., Gaussian 16) with experimental intermediates trapped via low-temperature NMR .
  • Fluorine-18 Radiolabeling : Track fluorophenyl group incorporation via 18^{18}F-PET imaging precursors to confirm regioselectivity .

Q. What strategies address contradictions in receptor-binding data across studies?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized assay conditions (e.g., pH 7.4, 25°C) and normalize results to reference ligands (e.g., diazepam for GABAA_A) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., CHARMM force fields) to identify conformational biases in different experimental setups .
  • Orthogonal Assays : Validate binding using surface plasmon resonance (SPR) alongside radioligand studies to rule out assay-specific artifacts .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Fragment Replacement : Systematically replace the 2-fluorophenyl group with bioisosteres (e.g., 3-pyridyl) to modulate lipophilicity (logP) and hydrogen-bonding capacity .
  • Pharmacophore Mapping : Overlay active derivatives (e.g., 4-sulfonyl analogs) to identify essential electrostatic and steric features using Schrödinger’s Phase .
  • QSAR Models : Train models on IC50_{50} data (n ≥ 20 derivatives) with descriptors like polar surface area (PSA) and Hammett constants to predict activity .

Q. What analytical methods resolve solubility challenges in pharmacokinetic studies?

Methodological Answer:

  • Co-solvency : Test solubility in PEG-400/water mixtures (10–40% v/v) while monitoring stability via HPLC .
  • Amorphous Dispersion : Prepare solid dispersions with polyvinylpyrrolidone (PVP) via spray drying; characterize using DSC to confirm amorphous phase .
  • Prodrug Synthesis : Introduce ionizable groups (e.g., phosphate esters) at the sulfonyl moiety to enhance aqueous solubility .

Q. How are enantiomeric impurities controlled during synthesis?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol (90:10) to separate enantiomers; validate resolution with ≥2.0 Rs_s .
  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to favor the desired enantiomer (≥90% ee) .
  • Circular Dichroism (CD) : Monitor enantiomeric excess during crystallization by comparing CD spectra to pure standards .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported metabolic stability?

Methodological Answer:

  • Cross-Species Comparisons : Test metabolism in human vs. rat liver microsomes (HLM/RLM) under identical conditions (e.g., NADPH concentration) to identify species-specific CYP450 interactions .
  • Metabolite ID : Use LC-MS/MS to detect phase I/II metabolites; compare fragmentation patterns with synthetic standards .
  • Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to quantify enzyme-specific contributions .

Q. What methodologies validate conflicting computational vs. experimental toxicity predictions?

Methodological Answer:

  • ToxCast Database : Compare in silico predictions (e.g., TOPKAT) with high-throughput in vitro toxicity data (e.g., mitochondrial membrane potential assays) .
  • Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., oxidative stress markers like NRF2) .
  • In Vivo Bridging : Conduct acute toxicity studies in zebrafish embryos (LC50_{50}) to correlate computational LD50_{50} predictions with live models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.